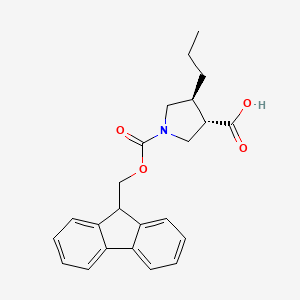

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a propyl side chain, and a pyrrolidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of chiral starting materials to ensure the correct stereochemistry of the final product. The synthesis may involve the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Propyl Side Chain: This step may involve alkylation reactions using propyl halides or similar reagents.

Attachment of the Fmoc Protecting Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Synthesis

The synthesis of this compound typically involves the protection of the pyrrolidine nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for subsequent reactions. The Fmoc group provides stability and enhances the solubility of the intermediate compounds during synthesis. The general synthetic pathway includes:

- Formation of Pyrrolidine Derivatives : Starting from commercially available pyrrolidine derivatives, various substituents can be introduced to modify biological properties.

- Fmoc Protection : The nitrogen atom of the pyrrolidine ring is protected using Fmoc chlorides.

- Carboxylic Acid Formation : The final step involves converting the intermediate into the carboxylic acid form, which is essential for biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid, exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance:

- Inhibition of Mycobacterium tuberculosis : A study highlighted that related pyrrolidine derivatives showed potent inhibition against Mycobacterium tuberculosis, particularly targeting the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis .

- Broad-Spectrum Antimicrobial Activity : Other studies have documented the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For example:

- Polo-like Kinase Inhibition : Cyclic peptomer inhibitors derived from similar structures have shown improved binding affinity to polo-like kinase 1 (Plk1), suggesting that modifications to the pyrrolidine structure could enhance inhibitory potency .

Case Study 1: Antituberculosis Activity

A notable study synthesized a series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives and screened them for antituberculosis activity. Among these compounds, several demonstrated promising results against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis. The mechanism was primarily through inhibition of InhA .

Case Study 2: Antimicrobial Screening

Another case study focused on evaluating the antimicrobial properties of synthesized pyrrolidine derivatives against various microbial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites. The pyrrolidine ring and propyl side chain contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid

- (9H-fluoren-9-yl)methyl (3S,4S)-3-fluoropiperidin-4-ylcarbamate

Uniqueness

What sets (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of the Fmoc group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Activité Biologique

(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-4-propyl-L-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure allows it to function as a versatile building block in the synthesis of peptides and other biologically active molecules. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C20H25NO4

- Molecular Weight : 357.42 g/mol

- CAS Number : [144829-96-9]

The biological activity of this compound can be attributed to its role as a peptide coupling agent. It serves as a protecting group for amino acids during peptide synthesis, which is crucial for maintaining the integrity of the peptide backbone during chemical reactions.

Key Mechanisms:

- Peptide Synthesis : The Fmoc group allows for selective protection and deprotection of amino acids, facilitating the synthesis of complex peptides.

- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

Biological Activity

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Certain derivatives have shown promising activity against Mycobacterium tuberculosis, specifically targeting the enoyl-acyl carrier protein reductase (InhA), an enzyme critical for mycobacterial fatty acid synthesis. This suggests potential applications in treating tuberculosis infections .

- Anticancer Properties : Studies indicate that some compounds derived from this structure may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Targeting InhA enzyme |

Notable Research

- Inhibition Studies : A study published in Antimicrobial Agents and Chemotherapy reported that several derivatives of pyrrolidine-based compounds displayed significant inhibition against multi-drug resistant strains of M. tuberculosis . The mechanism involved the disruption of fatty acid biosynthesis pathways.

- Peptide Synthesis Applications : The use of Fmoc chemistry has been extensively documented in peptide synthesis literature, highlighting its effectiveness in producing high-purity peptides suitable for therapeutic use .

- Cytotoxicity Assays : Research conducted on various cancer cell lines revealed that certain Fmoc-protected compounds exhibited cytotoxic effects at micromolar concentrations, suggesting their potential as anticancer agents .

Propriétés

IUPAC Name |

(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-7-15-12-24(13-20(15)22(25)26)23(27)28-14-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-6,8-11,15,20-21H,2,7,12-14H2,1H3,(H,25,26)/t15-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIQQHOMCBLXPY-FOIQADDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.